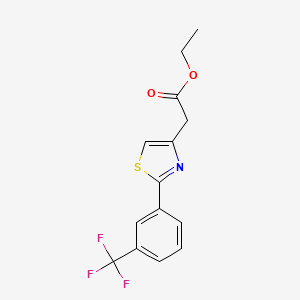

2-(2-(3-(trifluorométhyl)phényl)thiazol-4-yl)acétate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

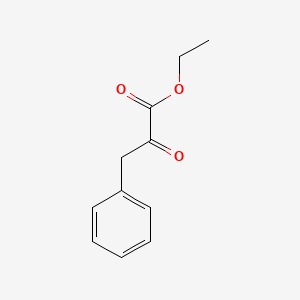

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . Its molecular weight is 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The molecular formula of this compound is C14H12F3NO2S . The InChI code is 1S/C14H13F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8,21H,2,7H2,1H3 .Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Applications De Recherche Scientifique

Applications antimicrobiennes

Ce composé, en raison de la présence du cycle thiazole, a été associé à des propriétés antimicrobiennes. Les thiazoles sont connus pour agir contre un large spectre d’agents pathogènes microbiens. Le groupe trifluorométhyle attaché au cycle phényle peut améliorer ces propriétés, conduisant potentiellement au développement de nouveaux agents antimicrobiens qui pourraient être plus efficaces contre les souches résistantes de bactéries et autres micro-organismes .

Utilisations anti-inflammatoires et analgésiques

Les dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives. Le composé en question pourrait être synthétisé en médicaments qui ciblent les voies de l’inflammation, procurant un soulagement de la douleur et de l’enflure dans des conditions telles que l’arthrite ou après des interventions chirurgicales .

Développement de médicaments antitumoraux et cytotoxiques

La complexité structurale du 2-(2-(3-(trifluorométhyl)phényl)thiazol-4-yl)acétate d’éthyle en fait un candidat pour le développement de médicaments antitumoraux et cytotoxiques. Sa capacité à interagir avec diverses cibles biologiques peut être exploitée pour concevoir des médicaments qui ciblent spécifiquement les cellules cancéreuses, minimisant ainsi l’impact sur les cellules saines .

Agents neuroprotecteurs

Des composés avec un noyau thiazole ont été identifiés comme des agents neuroprotecteurs potentiels. Ce composé pourrait être utilisé dans le traitement des maladies neurodégénératives en protégeant les neurones des dommages et en améliorant les fonctions neurologiques .

Recherche antivirale

Les dérivés du thiazole ont été explorés pour leurs activités antivirales. Avec le groupe trifluorométhyle améliorant le potentiel du composé, il pourrait être utilisé dans la synthèse de médicaments visant à traiter les infections virales, y compris celles causées par des virus émergents et réémergents .

Accélérateurs de synthèse chimique

En raison de sa nature réactive, ce composé pourrait servir d’accélérateur dans les synthèses chimiques, facilitant la formation de molécules complexes de manière plus efficace. Cette application pourrait être particulièrement utile dans l’industrie pharmaceutique, où la vitesse et l’efficacité de la synthèse des médicaments sont cruciales .

Développement de fongicides

Le cycle thiazole est une structure courante que l’on retrouve dans de nombreux fongicides. Les propriétés inhérentes du composé pourraient être optimisées pour créer des fongicides ayant une efficacité accrue et une toxicité plus faible, contribuant ainsi à des pratiques agricoles plus sûres .

Précurseurs de médicaments soufrés

Les thiazoles sont intégrés à la structure de nombreux médicaments soufrés. Le this compound pourrait être un précurseur dans la synthèse de ces médicaments, qui sont utilisés pour traiter une variété d’affections, y compris les infections bactériennes et certaines maladies chroniques .

Mécanisme D'action

Target of Action

Similar compounds with a thiazole ring have been found to have diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including analgesic and anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

Analyse Biochimique

Biochemical Properties

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as a ligand or inhibitor . This compound can interact with enzymes such as peroxisome proliferator-activated receptors, influencing their activity and modulating metabolic processes . Additionally, it may bind to proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.

Cellular Effects

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators . Additionally, it can bind to transcription factors, altering gene expression and affecting cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or it may be found in the cytoplasm where it can influence metabolic enzymes .

Propriétés

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMEWPCXFJKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513806 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78743-00-7 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)